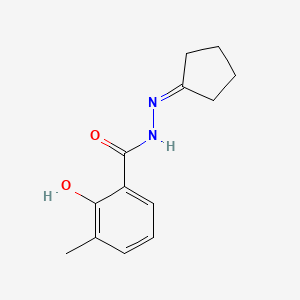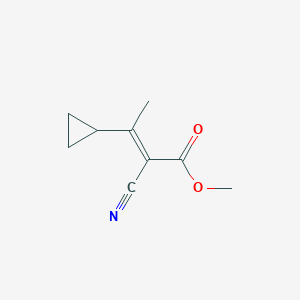![molecular formula C20H23F3N6O B4627070 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide
Vue d'ensemble
Description
Introduction
The intricate molecular structure of the compound is indicative of its potential utility in various fields of chemistry and material science. Its synthesis and analysis contribute to our understanding of heterocyclic compounds, which are pivotal in the development of new materials and pharmaceutical agents.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including condensation reactions, cycloadditions, and nucleophilic substitutions. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives often requires the careful selection of starting materials and reaction conditions to achieve the desired molecular architecture (Harb et al., 1989; Mohareb et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray diffraction and NMR spectroscopy. These methods allow for the detailed analysis of the molecular geometry, electron distribution, and intermolecular interactions, providing insights into the compound's reactivity and properties (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by their functional groups, which can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are crucial for modifying the compound's structure and tuning its properties for specific applications (Ibrahim et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceuticals. These properties are determined by the compound's molecular structure and can be tailored through chemical modifications (Chkirate et al., 2019).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
This compound has been used in the synthesis of various heterocyclic compounds. For instance, similar pyrazolo[3,4-b]pyridine derivatives are synthesized and characterized for their potential in forming new chemical entities. These syntheses often involve reactions with nucleophilic reagents, leading to a range of derivatives including diazanaphthalene, pyrazole, and isoxazolopyridine derivatives (Harb et al., 1989).
Insecticidal Properties
Compounds with a structure similar to this chemical have been studied for their insecticidal properties. For example, derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Coordination Chemistry and Antioxidant Activity
Research has also been conducted on pyrazole-acetamide derivatives in coordination chemistry. These compounds form coordination complexes with metal ions like Co(II) and Cu(II), which are analyzed for their structural properties and potential antioxidant activities (Chkirate et al., 2019).
Antimicrobial and Antitumor Activity
Another significant area of research is the exploration of the antimicrobial and antitumor properties of similar compounds. Studies have been conducted to synthesize and assess the biological activities of various derivatives, including their effects on different cell lines and microorganisms (Albratty et al., 2017).
Propriétés
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(2-ethylpyrazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O/c1-4-28-16(7-8-24-28)11(2)25-17(30)10-29-19-18(12(3)27-29)14(20(21,22)23)9-15(26-19)13-5-6-13/h7-9,11,13H,4-6,10H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCRHFVVDPDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)
![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)
![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)


![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)